molecular formula C25H39NO3Si B2951743 9a,11a-dimethyl-1-[(trimethylsilyl)oxy]-1,2,3,3a,3b,4,6,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dioxolane]-1-carbonitrile CAS No. 1260372-73-3

9a,11a-dimethyl-1-[(trimethylsilyl)oxy]-1,2,3,3a,3b,4,6,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dioxolane]-1-carbonitrile

Cat. No.: B2951743
CAS No.: 1260372-73-3
M. Wt: 429.676
InChI Key: RWJNBTHURCCYMN-UHFFFAOYSA-N
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Description

9a,11a-dimethyl-1-[(trimethylsilyl)oxy]-1,2,3,3a,3b,4,6,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-7,2’-[1,3]dioxolane]-1-carbonitrile is a complex organic compound with a unique structure. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclopentane and phenanthrene ring system. The presence of a trimethylsilyl group and a dioxolane ring further adds to its structural complexity.

Preparation Methods

The synthesis of 9a,11a-dimethyl-1-[(trimethylsilyl)oxy]-1,2,3,3a,3b,4,6,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-7,2’-[1,3]dioxolane]-1-carbonitrile involves multiple steps. The starting materials typically include cyclopenta[a]phenanthrene derivatives, which undergo a series of reactions such as silylation, cyclization, and nitrile formation. The reaction conditions often require the use of strong bases, solvents like tetrahydrofuran (THF), and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the trimethylsilyl group makes it susceptible to oxidation reactions, leading to the formation of silanol derivatives.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethylsilyl group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9a,11a-dimethyl-1-[(trimethylsilyl)oxy]-1,2,3,3a,3b,4,6,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-7,2’-[1,3]dioxolane]-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 9a,11a-dimethyl-1-[(trimethylsilyl)oxy]-1,2,3,3a,3b,4,6,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-7,2’-[1,3]dioxolane]-1-carbonitrile involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The dioxolane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways.

Comparison with Similar Compounds

Similar compounds to 9a,11a-dimethyl-1-[(trimethylsilyl)oxy]-1,2,3,3a,3b,4,6,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-7,2’-[1,3]dioxolane]-1-carbonitrile include:

    Cholesterol: A structurally similar compound with a cyclopenta[a]phenanthrene ring system but lacking the trimethylsilyl and dioxolane groups.

    Steroids: Compounds like testosterone and estradiol share a similar core structure but differ in functional groups and biological activity.

    Spiro compounds: Other spiro-connected compounds with different substituents and ring systems.

The uniqueness of 9a,11a-dimethyl-1-[(trimethylsilyl)oxy]-1,2,3,3a,3b,4,6,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-7,2’-[1,3]dioxolane]-1-carbonitrile lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.

Properties

IUPAC Name

10',13'-dimethyl-17'-trimethylsilyloxyspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO3Si/c1-22-12-13-25(27-14-15-28-25)16-18(22)6-7-19-20(22)8-10-23(2)21(19)9-11-24(23,17-26)29-30(3,4)5/h6,19-21H,7-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJNBTHURCCYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3(CC1=CCC4C2CCC5(C4CCC5(C#N)O[Si](C)(C)C)C)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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